molecular formula C7H8ClN3O4S2 B602471 [13C6]-Hydrochlorothiazide CAS No. 1261396-79-5

[13C6]-Hydrochlorothiazide

Cat. No.: B602471
CAS No.: 1261396-79-5
M. Wt: 303.7 g/mol
InChI Key: JZUFKLXOESDKRF-ZRDHQLPYSA-N
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Description

[13C6]-Hydrochlorothiazide is a stable isotope-labeled version of Hydrochlorothiazide, a thiazide diuretic commonly used to treat hypertension and edema. The compound is labeled with six carbon-13 isotopes, making it useful in various scientific research applications, particularly in the field of quantitative proteomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [13C6]-Hydrochlorothiazide involves the incorporation of carbon-13 isotopes into the molecular structure of Hydrochlorothiazide. This can be achieved through metabolic labeling strategies, such as the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. In this method, cells are grown in a medium containing carbon-13 labeled amino acids, which are then incorporated into the proteins during translation .

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of the labeled precursor compounds, followed by their incorporation into the final product. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotopes at the desired positions within the molecule .

Chemical Reactions Analysis

Types of Reactions: [13C6]-Hydrochlorothiazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[13C6]-Hydrochlorothiazide has a wide range of applications in scientific research, including:

Mechanism of Action

[13C6]-Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. The compound also has direct vascular relaxant effects by opening calcium-activated potassium channels, contributing to its antihypertensive properties .

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of this compound lies in its stable isotope labeling, which allows for precise quantitative analysis in various research applications. This labeling provides a distinct advantage in studies requiring accurate measurement of drug metabolism and pharmacokinetics .

Properties

CAS No.

1261396-79-5

Molecular Formula

C7H8ClN3O4S2

Molecular Weight

303.7 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1

InChI Key

JZUFKLXOESDKRF-ZRDHQLPYSA-N

Isomeric SMILES

C1N[13C]2=[13CH][13C](=[13C]([13CH]=[13C]2S(=O)(=O)N1)S(=O)(=O)N)Cl

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Purity

95% by HPLC; 98% atom 13C

Related CAS

58-93-5 (unlabelled)

Synonyms

Hydrochlorothiazide-4a,5,6,7,8,8a-13C6

tag

Hydrochlorothiazide

Origin of Product

United States

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